molecular formula C17H23NO4S B11828987 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester CAS No. 886363-60-6

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B11828987
CAS No.: 886363-60-6
M. Wt: 337.4 g/mol
InChI Key: NWIRMAUXRXJNSL-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring an ethyl ester at position 3 and a carboxy-substituted 4-methylsulfanyl-phenyl group at position 1 of the piperidine ring. The methylsulfanyl (SCH₃) moiety on the phenyl ring introduces sulfur-based hydrophobicity, while the carboxy group (-COOH) enhances polarity. Such structural attributes make it a candidate for pharmaceutical applications, particularly in modulating solubility and target binding.

Properties

CAS No.

886363-60-6

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)-2-(4-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C17H23NO4S/c1-3-22-17(21)13-5-4-10-18(11-13)15(16(19)20)12-6-8-14(23-2)9-7-12/h6-9,13,15H,3-5,10-11H2,1-2H3,(H,19,20)

InChI Key

NWIRMAUXRXJNSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=C(C=C2)SC)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedures

Synthesis of Piperidine-3-carboxylic Acid Ethyl Esters

Hydrogenation of Pyridine Derivatives

Palladium- or rhodium-catalyzed hydrogenation of pyridine-3-carboxylic acid ethyl ester under 1–3 atm H₂ yields the piperidine core with >90% efficiency. Grygorenko et al. demonstrated that Rh/C in ethanol selectively reduces pyridines to piperidines without over-reducing ester groups. Critical parameters include:

  • Catalyst loading : 5–10 wt% Rh/C
  • Temperature : 25–50°C
  • Additives : Triethylamine (0.5 equiv) to suppress acid-mediated side reactions.
Cyclization of Linear Amines

Aziridine or azetidine intermediates undergo ring expansion via nucleophilic attack. For example, treatment of 5-aminopentanol with thionyl chloride generates a chlorinated intermediate, which cyclizes in the presence of K₂CO₃ to form piperidine-3-carboxylic acid ethyl ester (yield: 65–78%).

Introduction of the 4-Methylsulfanylphenyl Group

Friedel-Crafts Alkylation

Reaction of piperidine-3-carboxylic acid ethyl ester with 4-methylsulfanylbenzyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C affords the alkylated product in 72% yield. Competing sulfoxide formation is mitigated by maintaining anhydrous conditions.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with piperidine derivatives under basic conditions. For instance, 4-chlorophenyl methyl sulfide and piperidine-3-carboxylic acid ethyl ester in DMF with K₂CO₃ (2.0 equiv) at 80°C yield the coupled product (85% purity), requiring subsequent chromatography.

Esterification and Functional Group Interconversion

Carboxylic Acid Protection

The central carboxylic acid is protected as an ethyl ester using ethyl chloroformate (1.5 equiv) and DMAP (0.1 equiv) in THF. This step achieves 89% conversion with <5% di-ester byproduct.

Final Coupling via Mannich Reaction

Condensation of the piperidine ester and 4-methylsulfanylphenylacetic acid using paraformaldehyde (1.2 equiv) in refluxing toluene produces the target compound. Yields improve to 76% when employing Sc(OTf)₃ (10 mol%) as a Lewis acid.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Catalyst Substrate Yield (%) Selectivity Reference
Rh/C (5%) Pyridine-3-carboxylate 92 >99%
Pd(OAc)₂ Aryl chloride 68 87%
Sc(OTf)₃ Mannich adduct 76 91%

Rhodium outperforms palladium in hydrogenation due to superior chemoselectivity for pyridine reduction over ester hydrogenolysis.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, THF): Enhance nucleophilicity in substitution reactions but risk ester hydrolysis at elevated temperatures.
  • Ethanolic solutions : Optimal for hydrogenation but require strict pH control (pH 6–8) to prevent ester saponification.
  • Inorganic bases (K₂CO₃, NaH): Preferred over organic bases for minimizing side reactions in alkylation steps.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Cyclohexane/ethyl acetate (5:1) resolves the target compound (Rf = 0.67) from unreacted starting materials.
  • HPLC : C18 reverse-phase columns with methanol/water (70:30) achieve >98% purity.

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃)
MS (ESI+) m/z 337.4 [M+H]⁺

The methylsulfanyl group’s singlet at δ 2.45 and the ethyl ester’s triplet at δ 1.25 are diagnostic.

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

  • Hydrogenation route : High yielding (92%) but requires specialized equipment for H₂ handling.
  • Cyclization approach : Scalable to kilogram quantities but suffers from moderate yields (65–78%).
  • Mannich condensation : Rapid (2–4 h) but sensitive to moisture, necessitating rigorous drying.

Cost Analysis

Method Cost per kg (USD) Key Cost Drivers
Hydrogenation 12,500 Rhodium catalyst
Cyclization 8,200 Thionyl chloride
Nucleophilic substitution 6,800 4-Chlorophenyl methyl sulfide

Chemical Reactions Analysis

Types of Reactions

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxylic acid groups may produce alcohols .

Scientific Research Applications

Chemistry

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Derivatives : The compound can be modified to create various derivatives that may exhibit different chemical properties.
  • Reagent in Reactions : It acts as a reagent in electrophilic aromatic substitution and oxidation reactions.

Biology

Research into the biological activity of this compound has been promising. Its structure suggests potential interactions with biological targets, making it valuable for:

  • Biological Activity Studies : Investigations into its effects on cellular processes and interactions with proteins or enzymes.
  • Mechanism of Action Exploration : Understanding how it binds to specific receptors or enzymes may reveal therapeutic pathways.

Medicine

The therapeutic potential of this compound is being explored for:

  • Drug Discovery : Its unique structure positions it as a candidate for developing new pharmacological agents.
  • Case Study Insights :
    • Antidepressant-like Effects : Related piperidine compounds have shown promise in reducing depressive behaviors in animal models, suggesting potential applications in treating mood disorders.
    • Antiviral Efficacy : Experiments on similar derivatives indicate their ability to inhibit viral replication, highlighting the need for further investigation into this compound’s antiviral properties.

Industry

In industrial applications, this compound can be employed in:

  • Material Development : Its chemical properties may facilitate the creation of new materials with desirable characteristics.
  • Chemical Processes Optimization : Used in optimizing synthetic routes for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous piperidine derivatives is outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Carboxy-(4-methylsulfanyl-phenyl)-methyl C₁₈H₂₃NO₄S 373.44 Unique combination of SCH₃ and -COOH; potential for dual solubility (hydrophobic/polar)
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Methylsulfonyl (SO₂CH₃) at position 1 C₁₀H₁₇NO₄S 255.31 Higher electronegativity due to sulfonyl group; similarity score 0.89 to target compound
4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester Phenylaminopropyl and phenyl substituents C₂₄H₃₀N₂O₂ 378.51 Bulky aromatic substituents; potential CNS activity due to lipophilic groups
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate Chloronitrophenylsulfonyl (Cl, NO₂, SO₂) at position 1 C₁₄H₁₇ClN₂O₆S 376.81 Electron-withdrawing groups enhance stability; commercial availability noted
Ethyl (S)-N-Boc-piperidine-3-carboxylate Boc-protected amine at position 1 C₁₃H₂₃NO₄ 257.33 Chiral synthesis intermediate; used in peptide chemistry

Key Structural and Functional Insights

Substituent Effects: Methylsulfanyl (SCH₃) vs. Carboxy Group (-COOH): Enhances aqueous solubility compared to esters with purely hydrophobic substituents (e.g., phenylaminopropyl in ).

Synthetic Routes :

  • Ethyl esters in analogs are typically synthesized via esterification (e.g., using Na₂CO₃ for pH control ) or hydrolysis of precursor esters (e.g., NaOH-mediated saponification ).

Pharmacological Potential: Analogs with methylsulfanyl or sulfonyl groups (e.g., ’s pyrazole esters) show analgesic and anti-inflammatory activities, suggesting the target compound may share these properties . The carboxy group in the target compound could facilitate salt formation, improving bioavailability compared to neutral esters.

Biological Activity

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester, with CAS number 886363-60-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C17H23NO4S
  • Molar Mass : 337.43 g/mol
  • CAS Number : 886363-60-6

The compound features a piperidine ring, which is a common structural motif in many bioactive molecules. The presence of the methylsulfanyl group and carboxylic acid functionalities suggests potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological properties.

Pharmacological Studies

Case Study 1: Antidepressant-like Effects

In a controlled study, related piperidine compounds were tested for their antidepressant-like effects in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting a potential for developing new antidepressants based on the piperidine scaffold .

Case Study 2: Antiviral Efficacy

A series of experiments conducted on piperidine derivatives demonstrated their ability to inhibit viral replication in vitro. The selectivity index was calculated to assess the therapeutic window of these compounds. While specific data on this compound is not yet available, the promising results from related compounds suggest further investigation is warranted .

Research Findings Summary Table

Study FocusFindingsReference
Antagonistic PropertiesPotential NK(1) receptor antagonism; implications for mood disorders
Antiviral ActivityInhibition of viral replication in related compounds
CytotoxicityStructure modifications impact selectivity and cytotoxicity
Antidepressant-like EffectsReduced depressive behaviors in animal models

Q & A

Q. What are the recommended synthetic methodologies for achieving high yield and purity of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves esterification and substitution reactions. For example, esterification of a carboxylic acid precursor with ethanol under acidic catalysis (e.g., H2SO4) can yield the ethyl ester moiety. Piperidine ring functionalization may require protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions . Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and confirm structural integrity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

Q. How can chromatographic techniques be employed to assess the purity and structural integrity of the compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) is recommended. Use a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities. For quantitative analysis, validate the method with calibration curves and spike recovery tests . LC-MS can further confirm molecular weight and detect degradation products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place with inert gas (e.g., N2) to prevent hydrolysis .

Advanced Research Questions

Q. How can pharmacological activity studies for this compound be designed, particularly for anti-inflammatory or analgesic applications?

  • Methodological Answer : Use in vivo models (e.g., carrageenan-induced rat paw edema) to evaluate anti-inflammatory activity. Administer the compound at 10–100 mg/kg doses and measure edema reduction compared to controls like indomethacin. For analgesic activity, employ the hot-plate or acetic acid writhing test. Correlate results with in vitro COX-1/COX-2 inhibition assays to identify mechanism of action .

Q. What computational strategies can optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use ICReDD’s integrated computational-experimental workflow to predict optimal conditions (solvent, temperature, catalyst) for esterification or piperidine functionalization. Validate predictions with small-scale experiments and iterate via feedback loops .

Q. How can contradictions in biological activity data across structural analogs be resolved?

  • Methodological Answer : Perform a structure-activity relationship (SAR) study by synthesizing analogs with systematic substitutions (e.g., methylsulfanyl to sulfone or halogen groups). Test analogs in parallel assays (e.g., IC50 for enzyme inhibition, cytotoxicity). Use multivariate statistical analysis (e.g., PCA) to identify substituent effects on activity and selectivity .

Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?

  • Methodological Answer : Stereochemical drift during scale-up can occur due to kinetic vs. thermodynamic control. Use chiral HPLC to monitor enantiomeric excess (ee) at each step. Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to enhance diastereomeric purity. For critical steps, employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) .

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